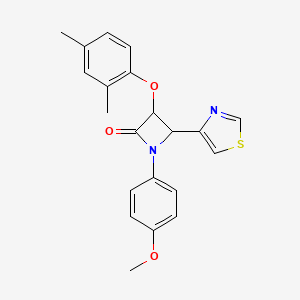
3-(2,4-Dimethylphenoxy)-1-(4-methoxyphenyl)-4-(1,3-thiazol-4-yl)azetidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,4-Dimethylphenoxy)-1-(4-methoxyphenyl)-4-(1,3-thiazol-4-yl)azetidin-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound belongs to the class of azetidinones, which have been found to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Mécanisme D'action
The mechanism of action of 3-(2,4-Dimethylphenoxy)-1-(4-methoxyphenyl)-4-(1,3-thiazol-4-yl)azetidin-2-one is not fully understood. However, studies have suggested that this compound may act by inhibiting the activity of certain enzymes in the body, which are involved in the growth and proliferation of cancer cells. It may also act by reducing the production of inflammatory cytokines, which are responsible for causing inflammation in the body.
Biochemical and Physiological Effects:
Studies have shown that 3-(2,4-Dimethylphenoxy)-1-(4-methoxyphenyl)-4-(1,3-thiazol-4-yl)azetidin-2-one has a wide range of biochemical and physiological effects. It has been found to exhibit anticancer activity by inhibiting the growth and proliferation of cancer cells. It has also been found to reduce inflammation in the body by reducing the production of inflammatory cytokines. Additionally, this compound has been found to exhibit antibacterial and antifungal activities.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-(2,4-Dimethylphenoxy)-1-(4-methoxyphenyl)-4-(1,3-thiazol-4-yl)azetidin-2-one in lab experiments include its potential to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Its synthesis method is also efficient and yields a high purity product. However, the limitations of using this compound in lab experiments include the need for further studies to fully understand its mechanism of action and the potential side effects of this compound.
Orientations Futures
There are several future directions for the research on 3-(2,4-Dimethylphenoxy)-1-(4-methoxyphenyl)-4-(1,3-thiazol-4-yl)azetidin-2-one. One possible direction is to further investigate its potential applications in the field of medicine, particularly in the treatment of cancer and inflammation. Additionally, further studies are needed to fully understand its mechanism of action and the potential side effects of this compound. Finally, there is a need for the development of new synthetic methods for this compound to improve its efficiency and yield.
Méthodes De Synthèse
The synthesis of 3-(2,4-Dimethylphenoxy)-1-(4-methoxyphenyl)-4-(1,3-thiazol-4-yl)azetidin-2-one involves the condensation reaction between 4-methoxyphenylhydrazine and 2,4-dimethylphenacyl bromide in the presence of sodium ethoxide. The resulting product is then subjected to a cyclization reaction with thioamide to obtain the final product. This method has been found to be efficient and yields a high purity product.
Applications De Recherche Scientifique
3-(2,4-Dimethylphenoxy)-1-(4-methoxyphenyl)-4-(1,3-thiazol-4-yl)azetidin-2-one has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Studies have shown that this compound has the potential to inhibit the growth of cancer cells and reduce inflammation in the body. It has also been found to exhibit antibacterial and antifungal activities.
Propriétés
IUPAC Name |
3-(2,4-dimethylphenoxy)-1-(4-methoxyphenyl)-4-(1,3-thiazol-4-yl)azetidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3S/c1-13-4-9-18(14(2)10-13)26-20-19(17-11-27-12-22-17)23(21(20)24)15-5-7-16(25-3)8-6-15/h4-12,19-20H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDIXFYAWKHAZPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2C(N(C2=O)C3=CC=C(C=C3)OC)C4=CSC=N4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-Dimethylphenoxy)-1-(4-methoxyphenyl)-4-(1,3-thiazol-4-yl)azetidin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4-(Furan-2-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine](/img/structure/B2772654.png)
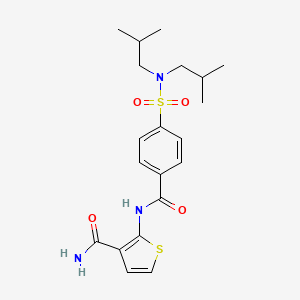

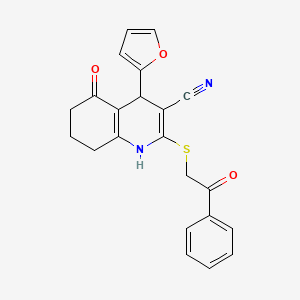

![5-((3-Fluoro-4-methylphenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2772665.png)
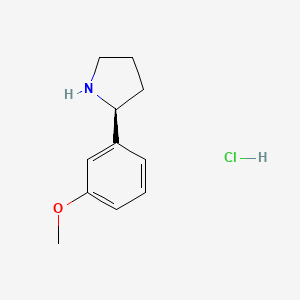
![N-(1-cyanocyclobutyl)-N-methyl-1-phenyl-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazole-3-carboxamide](/img/structure/B2772668.png)
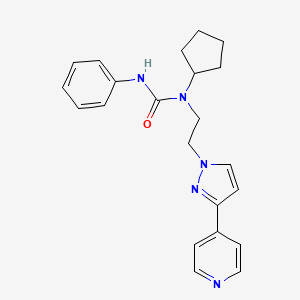
![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide](/img/structure/B2772671.png)


![(E)-4-(Dimethylamino)-N-[(4-methoxy-1-benzothiophen-7-yl)methyl]but-2-enamide](/img/structure/B2772675.png)
